1-(2,5-Dimethoxyphenyl)butane-1,3-dione

Description

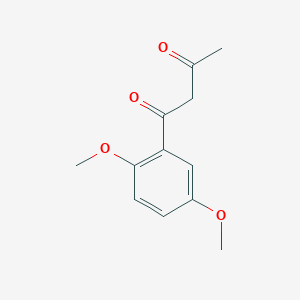

1-(2,5-Dimethoxyphenyl)butane-1,3-dione is a β-diketone derivative featuring a substituted phenyl ring with methoxy groups at the 2- and 5-positions. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound’s structure includes a diketone backbone (butane-1,3-dione) linked to a dimethoxyphenyl group, which imparts distinct electronic and steric properties.

Key features inferred from its structure:

- logP: Expected to be moderately lipophilic (~1.0–1.5), similar to analogs with methoxy substitutions.

- Hydrogen bonding: The two methoxy groups and diketone moiety contribute to hydrogen-bond acceptor capacity (polar surface area ~42–45 Ų).

- Stereochemistry: Likely achiral due to the absence of stereogenic centers.

Properties

CAS No. |

65547-50-4 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)butane-1,3-dione |

InChI |

InChI=1S/C12H14O4/c1-8(13)6-11(14)10-7-9(15-2)4-5-12(10)16-3/h4-5,7H,6H2,1-3H3 |

InChI Key |

IWGWZCMYHSKSRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Products include diketones and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used but can include halogenated or aminated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)butane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The methoxy groups and diketone structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Key Observations :

The 3,4-dimethoxy isomer () exhibits slightly lower logP (1.06), likely due to increased polarity from adjacent methoxy groups .

Solubility Trends :

- Both isomers exhibit poor aqueous solubility (logSw ~-2.0), typical of β-diketones with aromatic substitutions.

Reactivity and Stability

- Tautomerism: Like all β-diketones, this compound likely exists in keto-enol equilibrium.

- Oxidative Stability : Methoxy groups at the 2- and 5-positions may confer greater stability against oxidation compared to para-substituted analogs due to reduced resonance effects.

Biological Activity

1-(2,5-Dimethoxyphenyl)butane-1,3-dione, also known as a derivative of butane-1,3-dione, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C12H14O4. Its structure features a butane backbone with a 2,5-dimethoxyphenyl moiety attached to one end. This configuration is crucial for its interaction with biological systems.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Functional Groups | Ketone and ether groups |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study conducted by researchers highlighted its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property may have implications for preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For instance, it was shown to reduce the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A notable study reported a dose-dependent reduction in cell viability in breast cancer cells treated with this compound.

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties against certain bacterial strains. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to reduce DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Research on Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated macrophages, treatment with varying concentrations of this compound resulted in a significant decrease in the secretion of inflammatory markers. The findings support its potential use as an anti-inflammatory agent.

Investigation into Anticancer Properties

In vitro tests on human breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study concluded that further investigation into its mechanism of action is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.